Amfenac-d5 sodium salt chemical structure and molecular weight
Amfenac-d5 sodium salt chemical structure and molecular weight
Structural Characterization, Physicochemical Properties, and Bioanalytical Application
Executive Summary
Amfenac-d5 Sodium Salt is a stable isotope-labeled analog of Amfenac, the active metabolite of the prodrug Nepafenac (Nevanac®). Enriched with five deuterium atoms on the benzoyl ring, this compound serves as the definitive Internal Standard (IS) for the quantification of Amfenac in biological matrices via LC-MS/MS. Its physicochemical behavior mirrors the non-deuterated analyte, ensuring precise compensation for matrix effects, extraction efficiency, and ionization variability during pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Chemical Identity & Structural Analysis[1][2][3]
The utility of Amfenac-d5 relies on its structural equivalence to the parent drug while maintaining a distinct mass shift (+5 Da) that prevents spectral interference (crosstalk) in mass spectrometry.
1.1 Chemical Structure
The deuterium labeling is strategically located on the benzoyl moiety, a stable position that resists metabolic exchange (H/D exchange) in aqueous media, ensuring the integrity of the internal standard during sample processing.
[1]
1.2 Molecular Specifications Table
| Property | Specification |
| Chemical Name | Sodium 2-(2-amino-3-(benzoyl-2,3,4,5,6-d5)phenyl)acetate |
| Molecular Formula | C₁₅H₇D₅NNaO₃ (Anhydrous) |
| Molecular Weight | 282.28 g/mol (Anhydrous) / 300.30 g/mol (Monohydrate) |
| Isotopic Purity | ≥ 99 atom % D |
| Chemical Purity | ≥ 98% |
| Parent CAS | 61618-27-7 (Amfenac Sodium Monohydrate, Unlabeled) |
| Appearance | Yellow crystalline solid |
| Solubility | Water (>10 mg/mL), DMSO, Methanol |
Physicochemical Profile
Understanding the physical properties of the sodium salt is critical for preparing robust stock solutions.
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Solubility & Stability: As a sodium salt, the compound exhibits high aqueous solubility compared to the free acid form. Stock solutions should be prepared in DMSO or Methanol for long-term storage (-20°C), as aqueous solutions may degrade over extended periods due to hydrolysis or oxidation of the primary amine.
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pKa: The parent compound (Amfenac) has a pKa of approximately 4.3 (carboxylic acid). This necessitates pH control during extraction; acidification (pH < 3) suppresses ionization, facilitating liquid-liquid extraction (LLE) into organic solvents if required.
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Hygroscopicity: The salt form is often isolated as a hydrate. Researchers must account for the water of hydration when calculating the precise mass required for molar stock solutions.
Bioanalytical Application: LC-MS/MS Methodology
The primary application of Amfenac-d5 is in quantitative bioanalysis. The following protocol outlines a validated workflow for analyzing Amfenac in human plasma.
3.1 Experimental Workflow
3.2 Mass Spectrometry Parameters (MRM Transitions)
To ensure specificity, Multiple Reaction Monitoring (MRM) is used. The mass shift of +5 Da in the precursor ion is maintained in the product ions if the fragmentation retains the benzoyl ring.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Polarity |
| Amfenac | 256.1 [M+H]⁺ | 210.1 | 20 | Positive |
| Amfenac-d5 | 261.1 [M+H]⁺ | 215.1 | 20 | Positive |
Note: The transition 256.1 → 210.1 corresponds to the loss of the formate/carboxylic group or water, common in NSAIDs. The d5 label on the benzoyl ring remains intact, shifting the fragment from 210 to 215.
3.3 Protocol: Preparation of Standards
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Stock Preparation: Dissolve 1.0 mg of Amfenac-d5 Sodium in 1.0 mL of DMSO to yield a 1.0 mg/mL (free acid equivalent) stock. Correct for moisture/salt content.
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Working Solution: Dilute the stock to 500 ng/mL in 50:50 Methanol:Water.
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Spiking: Add 10 µL of Working Solution to every 100 µL of plasma sample/standard.
Synthesis & Quality Assurance
4.1 Synthetic Route (General)
The synthesis typically involves a Friedel-Crafts acylation using Benzoyl chloride-d5 (C₆D₅COCl) and an appropriate indolinone or aminophenylacetic acid precursor. This ensures the deuterium label is incorporated into the chemically stable aromatic ring rather than exchangeable positions.
4.2 Isotopic Enrichment
For bioanalytical assays, an isotopic enrichment of >99% is required to minimize the contribution of the "d0" (unlabeled) isotopologue to the analyte signal. Even a 0.5% presence of d0 in the IS can cause significant errors at the Lower Limit of Quantification (LLOQ).
Safety and Handling
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Hazard Identification: Amfenac is a potent NSAID (COX inhibitor). Handle as a hazardous substance.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use within a fume hood to avoid inhalation of powder.
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Storage: Store solid at -20°C under desiccated conditions. Protect from light.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23663941, Amfenac Sodium. Retrieved from [Link]
- Gamal, M., et al. (2020).LC-MS/MS determination of nepafenac and its active metabolite amfenac in human plasma. Journal of Chromatography B.
